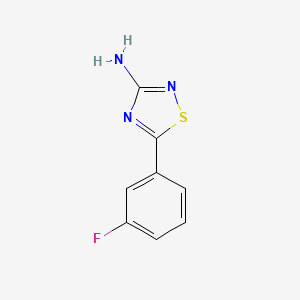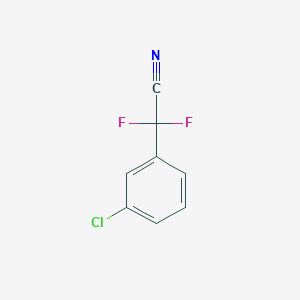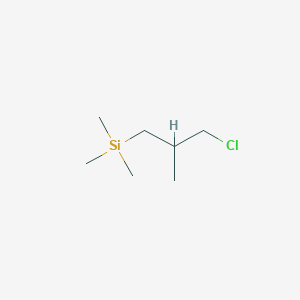![molecular formula C8H15N3 B13168019 3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane](/img/structure/B13168019.png)
3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane involves the use of key intermediates, such as 3a,6a-disubstituted octahydropyrrolo[3,4-c]pyrroles. These intermediates are formed in a novel, one-step synthesis utilizing 1,3,5-trialkylhexahydrotriazines. This method showcases an efficient route for producing the compound and its derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route involving 1,3,5-trialkylhexahydrotriazines provides a foundation for potential large-scale production. Further optimization and scaling of this method could facilitate industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include diazonium salts, which react with the compound to form new series of bis-triazenes. The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include bis-triazenes and other complex molecules, highlighting the compound’s chemical versatility and potential for further derivative synthesis.
Aplicaciones Científicas De Investigación
3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various derivatives and as a building block for complex molecular structures.
Biology: Research explores its potential as a bifunctional mimic of transaminases, aiming to maximize its catalytic action during transamination processes.
Medicine: The compound’s unique structure allows it to interact with biological entities, making it a candidate for drug development and therapeutic applications.
Industry: Its chemical reactivity and versatility make it valuable for industrial applications, including the production of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane involves its interaction with various molecular targets and pathways. Its unique structure allows it to bind to specific biological entities, facilitating catalytic and biochemical processes. Further studies are required to elucidate the exact interactions and resulting changes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane include:
Azaphosphatranes: These compounds share a similar structural motif and exhibit weak acidity due to conformational changes upon deprotonation.
Bis-triazenes: Formed from reactions with diazonium salts, these compounds highlight the chemical versatility of the tricyclic framework.
Uniqueness
This compound stands out due to its tricyclic structure containing three nitrogen atoms, which imparts unique chemical and physical properties. Its ability to participate in diverse chemical reactions and form complex derivatives underscores its significance in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C8H15N3 |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
3,7,10-triazatricyclo[3.3.3.01,5]undecane |
InChI |
InChI=1S/C8H15N3/c1-7-2-10-5-8(7,4-9-1)6-11-3-7/h9-11H,1-6H2 |
Clave InChI |
KXKUWHXOPDYYCQ-UHFFFAOYSA-N |
SMILES canónico |
C1C23CNCC2(CN1)CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol](/img/structure/B13167936.png)


![2-(3-Chloropropyl)bicyclo[2.2.1]heptane](/img/structure/B13167954.png)


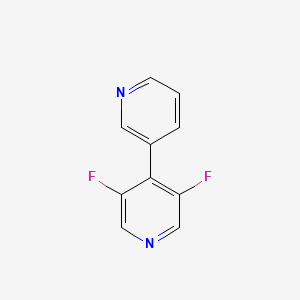

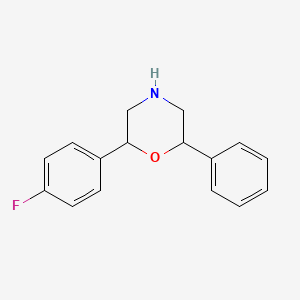
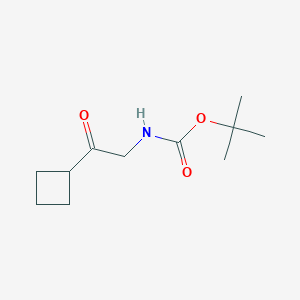
![2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid](/img/structure/B13167985.png)
